![molecular formula C16H17N5O B2572863 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one CAS No. 2415634-12-5](/img/structure/B2572863.png)
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indole family, which is known for its diverse biological activities. The unique structure of this compound makes it a promising candidate for various research applications, including drug discovery, chemical biology, and medicinal chemistry.
作用機序
The mechanism of action of 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one is not fully understood. However, studies suggest that the compound may act as an inhibitor of various enzymes and proteins involved in disease pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models. However, further research is needed to fully understand the compound's effects on human physiology.
実験室実験の利点と制限
One of the main advantages of using 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one in lab experiments is its relatively simple synthesis method. Additionally, the compound's unique structure and potential applications make it an attractive candidate for various research projects. However, one of the limitations of using the compound is its limited availability and high cost.
将来の方向性
There are several future directions for research on 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one. One potential direction is to further investigate the compound's mechanism of action and its effects on various disease pathways. Additionally, more research is needed to determine the compound's potential as a drug candidate and to develop more efficient synthesis methods. Finally, the compound's potential applications in chemical biology and medicinal chemistry should also be explored.
In conclusion, this compound is a promising compound that has several potential applications in scientific research. Its unique structure and potential as a drug candidate make it an attractive candidate for various research projects. However, further research is needed to fully understand the compound's mechanism of action and its effects on human physiology.
合成法
The synthesis method of 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one involves the reaction of 3-(1H-Indol-3-yl)propan-1-amine with 3-(azidomethyl)azetidine hydrochloride in the presence of copper(I) iodide as a catalyst. This reaction results in the formation of the desired product in good yields. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. The compound's unique structure makes it an attractive candidate for developing new drugs that target various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(20-10-13(11-20)21-18-7-8-19-21)6-5-12-9-17-15-4-2-1-3-14(12)15/h1-4,7-9,13,17H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSGOCDLGXLPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
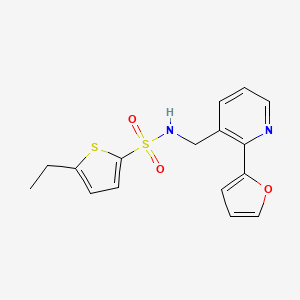
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
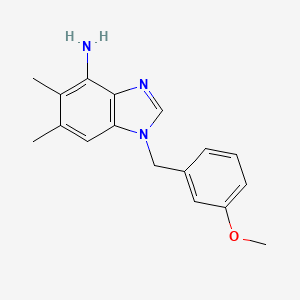

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
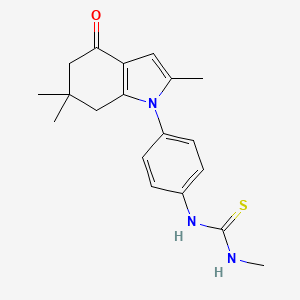
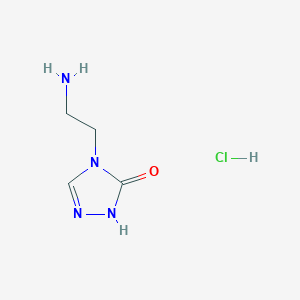
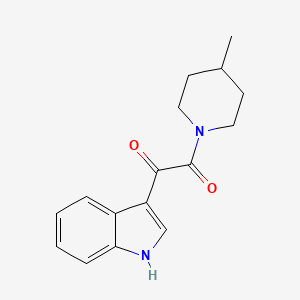
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
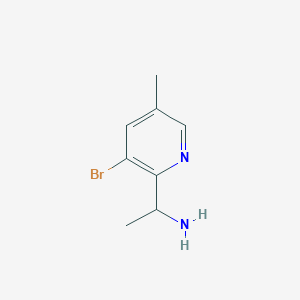
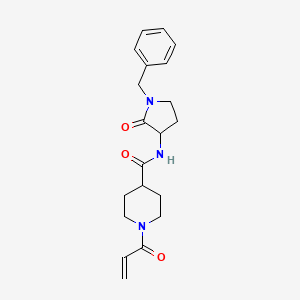
![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)
